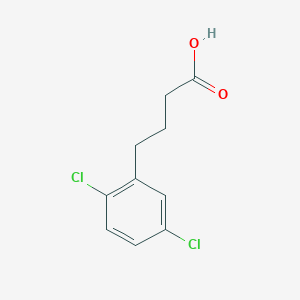
4-(2,5-Dichlorophenyl)butanoic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anti-Cancer Potential
The compound has been studied for its potential as an anti-cancer agent. The structure of 4-(2,5-Dichlorophenyl)butanoic acid allows it to interact with various biological targets that could be relevant in the treatment of cancer. Research has shown that similar glutaric acid-amide derivatives exhibit anti-cancer properties, suggesting that this compound may also hold promise in oncological research .
Anti-Leishmanial Activity
Another significant application is in the treatment of leishmaniasis. The compound’s derivatives have been noted for their anti-leishmanial activities. This opens up possibilities for the development of new treatments for this disease, which is caused by parasites transmitted by sandfly bites .
Organotin Derivatives Synthesis
4-(2,5-Dichlorophenyl)butanoic acid can be used to synthesize organotin derivatives, which have been explored for their anti-cancer potential. The ability to create these derivatives expands the compound’s utility in medicinal chemistry .
X-Ray Crystallographic Studies
The compound is valuable in crystallography due to its well-defined structure, which can be used to form supramolecular tapes through hydrogen bonding. This is crucial for understanding molecular interactions and designing new materials .
Plant Hormone Regulators
Originally, the synthesis of this compound was in the context of evaluating plant hormone regulators. This suggests its potential use in agriculture to regulate plant growth and development .
Spectroscopic Characterization
It serves as an excellent candidate for spectroscopic studies due to its unique chemical structure. The compound’s spectroscopic characterization can provide insights into its electronic and structural properties, which are essential for developing new materials and chemicals .
Hybrid Molecule Synthesis
The compound is part of a class of hybrid molecules that combine the properties of glutaric acid-amides with other functional groups. These hybrids have attracted interest for their diverse biological activities and potential applications in drug development .
Molecular Packing Analysis
Due to its structural features, 4-(2,5-Dichlorophenyl)butanoic acid is used to study molecular packing in solids. The formation of supramolecular tapes through specific hydrogen bonding patterns is of particular interest in materials science .
Safety and Hazards
Direcciones Futuras
Hybrid glutaric acid-amides molecules of the general formula ArN(H)C(=O)(CH2)3C(=O)OH have attracted recent interest in terms of biological activity, that is, as anti-cancer and anti-leishmanial agents . The Ar = 2,4-dichlorophenyl derivative has been reported previously but without spectroscopic and crystallographic characterization . Therefore, future research could focus on the spectroscopic and crystallographic characterization of “4-(2,5-Dichlorophenyl)butanoic acid”.
Mecanismo De Acción
Target of Action
Similar compounds, such as glutaric acid-amides, have shown biological activity as anti-cancer and anti-leishmanial agents
Mode of Action
The compound’s structure suggests that it may interact with its targets through hydrogen bonding . The molecule’s backbone is kinked about the methylene-C–N (amide) bond, and an additional twist is noted between the amide and phenyl groups . These structural features could influence its interaction with target molecules.
Biochemical Pathways
Compounds with similar structures, such as glutaric acid-amides, have been studied in the context of anti-cancer and anti-leishmanial activity . This suggests that the compound may affect pathways related to these biological processes.
Result of Action
The compound’s structure suggests that it may form supramolecular tapes assembled through carboxylic acid-o–h … o (carbonyl) and amide-n–h … o (amide) hydrogen bonding . This could potentially influence its biological activity.
Propiedades
IUPAC Name |
4-(2,5-dichlorophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c11-8-4-5-9(12)7(6-8)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKILGBCDDSQPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655664 | |
| Record name | 4-(2,5-Dichlorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dichlorophenyl)butanoic acid | |
CAS RN |
855152-60-2 | |
| Record name | 4-(2,5-Dichlorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




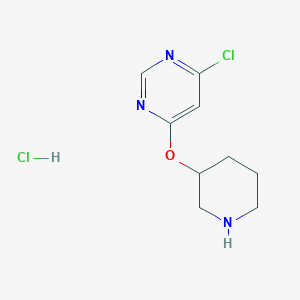
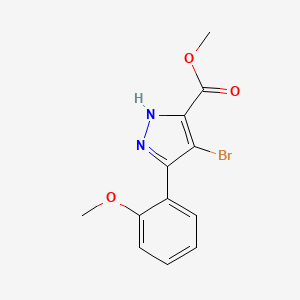
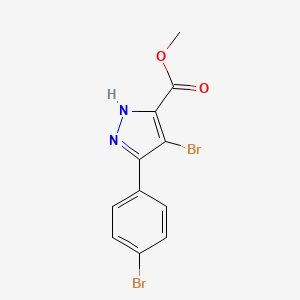
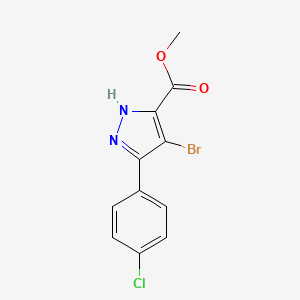
![7-Chloro-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1419936.png)
![4-(4-Nitrophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1419937.png)



![1-[1-(3-Chlorophenyl)imidazol-2-yl]piperazine](/img/structure/B1419943.png)
![3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B1419944.png)

